4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor, if applicable.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also studied.Scientific Research Applications
Structural and Nonlinear Optical Properties
The compound 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been identified as an effective precursor for the preparation of Cu(I)-π,σ-coordination compounds. These compounds demonstrate promising nonlinear optical and magnetic properties, making them significant in the field of material science. The structural characterization of such compounds has been meticulously performed using single-crystal X-ray diffraction methods. A detailed DFT computational study has also been conducted to analyze the intermolecular interactions within the crystal structure, emphasizing its potential in designing novel materials with specific optical characteristics (Slyvka et al., 2022).
Antimicrobial Properties
Compounds based on the 1,2,4-triazole framework, including 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, have been synthesized and tested for their antimicrobial activities. The novel series of these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as antibacterial agents. The structures of these compounds have been elucidated through spectral data and elemental analysis, confirming their integrity and potential efficacy in antimicrobial applications (Shaikh et al., 2014).
Antiproliferative and Antilipolytic Activities
A series of derivatives of 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized and their antiproliferative activity against a panel of obesity-related colorectal cells was evaluated. Moreover, the compounds were tested for the inhibition of pancreatic lipase, indicating their potential in addressing the obesity-colorectal cancer association. Some derivatives exhibited promising cytotoxicity and the compounds were proposed as druggable leads with antidiabesity–antineoplastic capacities (Shkoor et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the risks associated with handling and disposing of the compound.
Future Directions
This involves identifying areas where further research is needed. It could include studying the compound’s potential applications, improving its synthesis, or investigating its mechanism of action in more detail.
properties
IUPAC Name |
4-prop-2-enyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-8-4(9)6-7-5(8)10/h2H,1,3H2,(H,6,9)(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVXOXSMNILSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)NNC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
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